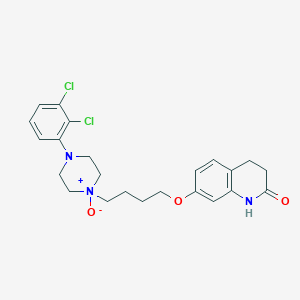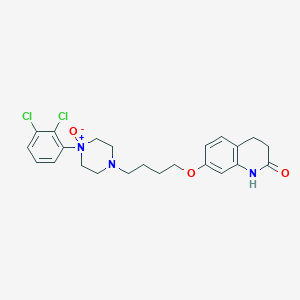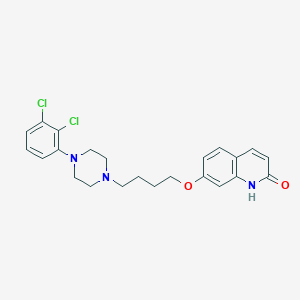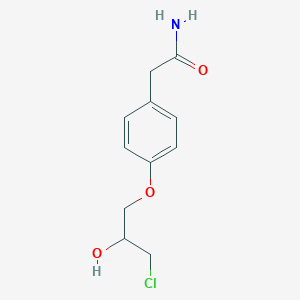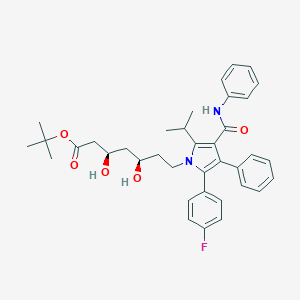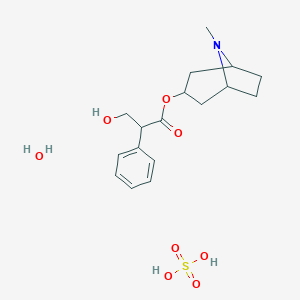
Sulfato de atropina monohidratado
Descripción general
Descripción
Atropine sulfate monohydrate is an alkaloid derived from belladonna, a cholinergic receptor antagonist drug . It has been shown to be a competitive non-selective antagonist of central and peripheral mAChR M (muscarinic acetylcholine receptor) . It can be used in the treatment of cardiac arrhythmias .
Synthesis Analysis
The synthesis of atropine sulfate monohydrate has been achieved using synchrotron X-ray powder diffraction data and optimized using density functional techniques . A continuous-flow synthesis and purification of atropine with sequential in-line separations of structurally similar impurities have also been reported .
Molecular Structure Analysis
Atropine sulfate monohydrate crystallizes in space group P 2 1 / n (#14) with a = 19.2948 (5), b = 6.9749 (2), c = 26.9036 (5) Å, β = 94.215 (2)°, V = 3610.86 (9) Å 3, and Z = 4 . Each of the two independent protonated nitrogen atoms participates in a strong hydrogen bond to the sulfate anion .
Chemical Reactions Analysis
Atropine is a competitive inhibitor of muscarinic acetylcholine receptors (mAChRs) that is commonly used for ophthalmic treatments such as initiating mydriasis . It inhibits ACh-induced relaxations in human pulmonary veins .
Physical and Chemical Properties Analysis
Atropine sulfate monohydrate is a form of atropine, a cholinergic receptor antagonist isolated from Atropa belladonna and other organisms . It occurs as colorless crystals or as a white, crystalline powder .
Aplicaciones Científicas De Investigación
Cristalografía y Análisis Estructural
La estructura cristalina del sulfato de atropina monohidratado se ha estudiado ampliamente utilizando datos de difracción de rayos X de polvo de sincrotrón y se ha optimizado mediante técnicas de densidad funcional . Esta investigación es crucial para comprender la geometría molecular y las interacciones dentro del compuesto, lo que puede informar su uso en diversas aplicaciones farmacéuticas.
Investigación Farmacológica
Como antagonista de los receptores muscarínicos, el this compound se utiliza ampliamente en estudios farmacológicos para explorar sus efectos sobre el sistema nervioso . Es particularmente valioso en la investigación de tratamientos para afecciones como el shock tóxico y la intoxicación por pesticidas organofosforados.
Estudios Preclínicos
En entornos de laboratorio, el this compound se utiliza para bloquear los receptores muscarínicos en modelos animales, como ratones . Esto ayuda a estudiar la farmacodinámica y la farmacocinética del compuesto, que son pasos esenciales antes de pasar a los ensayos clínicos.
Investigación del Sistema Respiratorio
Los investigadores utilizan el this compound para disminuir las secreciones orales y de las vías respiratorias en animales de investigación . Esta aplicación es significativa en el estudio de enfermedades respiratorias y puede ayudar en el desarrollo de nuevas estrategias terapéuticas.
Estudios Cardiovascular
El this compound se emplea para estudiar la variabilidad de la frecuencia cardíaca y la presión arterial en modelos animales como los cerdos . Estos estudios son fundamentales para comprender las respuestas cardiovasculares y desarrollar tratamientos para afecciones cardíacas.
Aplicaciones Oftalmológicas
En oftalmología, el this compound se utiliza para la dilatación pupilar durante los exámenes oculares y las cirugías . También se investiga su potencial en el tratamiento de afecciones oculares como la iridociclitis.
Mecanismo De Acción
Target of Action
Atropine sulfate monohydrate primarily targets the muscarinic acetylcholine receptors (mAChR) . These receptors play a crucial role in the parasympathetic nervous system, which controls body functions such as heart rate, digestion, and salivation .
Mode of Action
Atropine acts as a competitive, reversible antagonist of muscarinic receptors . This means it competes with acetylcholine, a neurotransmitter, for the same binding sites on the muscarinic receptors . By binding to these receptors, atropine blocks the effects of acetylcholine and other choline esters .
Biochemical Pathways
Atropine’s antagonistic action on muscarinic receptors affects various biochemical pathways. For instance, in the eye, atropine induces mydriasis (pupil dilation) by blocking the contraction of the circular pupillary sphincter muscle, which is normally stimulated by acetylcholine release . This allows the radial iris dilator muscle to contract and dilate the pupil .
Pharmacokinetics
Atropine has a bioavailability of 25% . It is metabolized in the body, with more than 50% being hydrolyzed to tropine and tropic acid . The onset of action is approximately one minute , and its elimination half-life is about two hours . Atropine is excreted in the urine, with 15-50% being excreted unchanged .
Result of Action
The molecular and cellular effects of atropine’s action are diverse, depending on the specific physiological system. For example, in cardiac uses, it works as a nonselective muscarinic acetylcholinergic antagonist, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart . It opposes the actions of the vagus nerve, blocks acetylcholine receptor sites, and decreases bronchial secretions .
Action Environment
The action, efficacy, and stability of atropine can be influenced by various environmental factors. For instance, exercise before and after intramuscular administration can decrease the clearance of atropine . Furthermore, the pH level of the environment can affect the ionization state of atropine, potentially influencing its absorption and distribution within the body.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t13-,14+,15?,16?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFQPODMEGSXHC-ZZJGABIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2472-17-5, 55-48-1 | |
| Record name | Atropine, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002472175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atropine sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






